molecular formula C23H19N3O3 B2911094 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide CAS No. 1021037-57-9

2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide

Cat. No.: B2911094
CAS No.: 1021037-57-9
M. Wt: 385.423
InChI Key: DTPDXTGMDCSPOQ-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides and naphthyridines. This compound is characterized by the presence of a benzamide moiety substituted with two methoxy groups at positions 2 and 3, and a naphthyridine ring system substituted with a phenyl group at position 3. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 3-phenyl-1,8-naphthyridine-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product using column chromatography .

Chemical Reactions Analysis

2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and appropriate solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in its role as an anticancer agent, the compound may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide include other benzamide derivatives and naphthyridine-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2,3-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-19-12-6-11-17(20(19)29-2)23(27)26-22-18(15-8-4-3-5-9-15)14-16-10-7-13-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPDXTGMDCSPOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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